3-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
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Overview
Description
3-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a hybrid compound that combines the structural features of oxane, piperazine, and benzothiazole. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol at elevated temperatures (around 120°C) for an extended period (approximately 15 hours) . The product is then purified and characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry .
Chemical Reactions Analysis
3-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its potential use as an antipsychotic agent . The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it can effectively cross the blood-brain barrier and exert its effects on the central nervous system .
Comparison with Similar Compounds
Similar compounds to 3-{4-[(Oxan-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole include other benzothiazole derivatives and piperazine-containing molecules. Some examples are:
3-(4-methylpiperazin-1-yl)aniline: Known for its antimicrobial properties.
2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of schizophrenia and related psychoses.
The uniqueness of this compound lies in its hybrid structure, which combines the pharmacophoric elements of oxane, piperazine, and benzothiazole, potentially leading to a broader spectrum of biological activities and therapeutic applications .
Properties
Molecular Formula |
C17H23N3OS |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
3-[4-(oxan-3-ylmethyl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C17H23N3OS/c1-2-6-16-15(5-1)17(18-22-16)20-9-7-19(8-10-20)12-14-4-3-11-21-13-14/h1-2,5-6,14H,3-4,7-13H2 |
InChI Key |
WLZJLCOEELAJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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